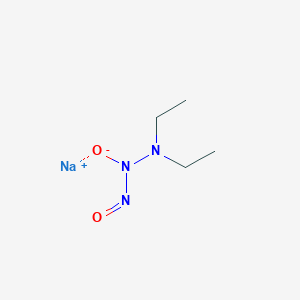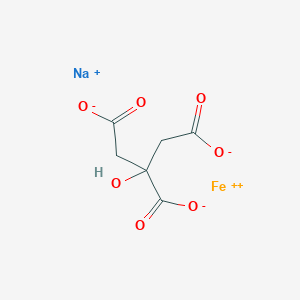
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Overview
Description
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt, also known as Diethylamine NONOate sodium salt, has the molecular formula C4H10N3NaO2 and a molecular weight of 155.13 . It is a complex of diethylamine with nitric oxide .
Molecular Structure Analysis
The InChI key for this compound is UPGVGHGHHNGGPJ-UHFFFAOYSA-N . The canonical SMILES representation is CCN(CC)N(N=O)[O-].[Na+] .Physical And Chemical Properties Analysis
This compound has a boiling point of 181.4°C at 760 mmHg and a melting point of 196-200°C . It is soluble in water .Scientific Research Applications
Energetic Material Synthesis
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt, has applications in the synthesis of energetic materials. Bian et al. (2015) described a process where hygroscopicity issues were overcome by transforming a compound into salts, leading to the creation of energetic salts characterized by various methods including nuclear magnetic resonance and infrared spectroscopy. These salts were found to have high densities and low sensitivities, making them potential candidates for high-energy-density materials (Bian et al., 2015).
Nitroso Compound Synthesis
Sabaté and Delalu (2012) detailed the synthesis of sodium and potassium methyl(nitroso)amide, where monomethylhydrazine reacted with iso-pentyl nitrite or n-butyl nitrite and metal ethoxide in an ethanol-ether mixture. This process led to the formation of N-nitroso-N-methylhydrazine. The synthesized compounds were characterized by a variety of techniques, including differential scanning calorimetry and multinuclear NMR spectroscopy, revealing insights into their physical and chemical properties (Sabaté & Delalu, 2012).
Mesoionic Pyridazinium Salt Synthesis
Fanghänel et al. (1995) explored the nitrosation of 2-Aryl-3,5-dimethyl-1,1-dioxo-1,2-thiazines, leading to an unusual ring transformation to mesoionic pyridazinium salts. This work highlighted the complex chemical reactions and the formation of novel compounds through nitrosation, demonstrating the versatility of nitrosohydrazine derivatives in synthesizing complex organic structures (Fanghänel et al., 1995).
Energetic Salts Synthesis
Forquet et al. (2015) reported the amination of 1,1-dimethylhydrazine to form energetic salts. These salts were characterized using various spectroscopy methods and elemental analysis. The study emphasized the thermal stability and sensitivity of these materials, which are crucial factors in their potential application as energetic compounds (Forquet et al., 2015).
properties
IUPAC Name |
sodium;N-(diethylamino)-N-oxidonitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVGHGHHNGGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N(N=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160691 | |
| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |
CAS RN |
138475-09-9 | |
| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138475099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)







